molecular formula C14H18BrNO7 B13083127 Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate

Cat. No.: B13083127
M. Wt: 392.20 g/mol
InChI Key: DHBQGMMVGOHCIB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a chemical compound with the molecular formula C12H16BrNO3. It is a derivative of propanoate, featuring an amino group, a bromo-substituted methoxyphenyl group, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The aldehyde and acetoacetate undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Amination: The β-keto ester is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The final step involves esterification with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is unique due to the presence of both the amino and bromo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H18BrNO7

Molecular Weight

392.20 g/mol

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;oxalic acid

InChI

InChI=1S/C12H16BrNO3.C2H2O4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;3-1(4)2(5)6/h4-6,10H,3,7,14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

DHBQGMMVGOHCIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)N.C(=O)(C(=O)O)O

Origin of Product

United States

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